4-Cyclopropyl-2-isopropoxyaniline
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Overview
Description
4-Cyclopropyl-2-isopropoxyaniline is an organic compound that features a cyclopropyl group attached to an aniline ring, with an isopropoxy substituent at the ortho position relative to the amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-2-isopropoxyaniline typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, such as the Simmons-Smith reaction, where a methylene iodide and zinc-copper couple are used to convert alkenes into cyclopropanes.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and solvents are often chosen to enhance reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-2-isopropoxyaniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under suitable conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amines and other reduced derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
4-Cyclopropyl-2-isopropoxyaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-2-isopropoxyaniline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Cyclopropylamine: Contains a cyclopropyl group attached to an amino group.
Isopropoxyaniline: Contains an isopropoxy group attached to an aniline ring.
Cyclopropylbenzene: Contains a cyclopropyl group attached to a benzene ring.
Uniqueness
4-Cyclopropyl-2-isopropoxyaniline is unique due to the combination of its cyclopropyl and isopropoxy substituents on the aniline ring, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C12H17NO |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
4-cyclopropyl-2-propan-2-yloxyaniline |
InChI |
InChI=1S/C12H17NO/c1-8(2)14-12-7-10(9-3-4-9)5-6-11(12)13/h5-9H,3-4,13H2,1-2H3 |
InChI Key |
JDBLNYLEBDBDQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)C2CC2)N |
Origin of Product |
United States |
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